5-Oxohex-2-enoic acid basic chemical properties
5-Oxohex-2-enoic acid basic chemical properties
An In-depth Technical Guide to 5-Oxohex-2-enoic Acid: Core Chemical Properties and Applications
Abstract
5-Oxohex-2-enoic acid, a multifunctional α,β-unsaturated γ-keto carboxylic acid, serves as a pivotal intermediate in synthetic organic chemistry and medicinal research. Its unique molecular architecture, featuring a carboxylic acid, a conjugated double bond, and a ketone, provides multiple reactive sites for constructing complex molecular frameworks and novel heterocyclic systems. This guide offers a comprehensive overview of its fundamental chemical and physical properties, spectroscopic signatures, and synthetic pathways. Furthermore, it explores the molecule's reactivity from a mechanistic standpoint and highlights its emerging role as a precursor to pharmacologically active agents, making it a compound of significant interest for researchers and drug development professionals.
Nomenclature and Molecular Structure
5-Oxohex-2-enoic acid is a six-carbon chain organic compound characterized by a terminal carboxylic acid group, a carbon-carbon double bond between the C2 and C3 positions, and a ketone group at the C5 position.[1]
The molecule exists as geometric isomers (E/Z or trans/cis) due to the double bond. The (E)-isomer is generally the more thermodynamically stable and is the form typically supplied for research purposes.[1] The distinct spatial arrangement of substituents around the double bond significantly influences the molecule's physical properties and its interaction with biological systems.[6]
Physicochemical Properties
The physical state of 5-oxohex-2-enoic acid is typically a colorless to pale yellow liquid or solid, contingent on ambient temperature.[3][7] It exhibits solubility in water and various polar organic solvents, a characteristic that enhances its utility in a wide range of reaction media.[3][7]
| Property | Value | Source |
| Molecular Weight | 128.13 g/mol | [2][4] |
| Density | 1.135 g/cm³ | [] |
| Boiling Point | 307.789 °C at 760 mmHg | [] |
| Refractive Index | 1.469 | [4] |
| pKa (Predicted) | ~4.68 (Carboxylic Acid) | [6] |
Spectroscopic Characterization
Unambiguous structural elucidation of 5-oxohex-2-enoic acid is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
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¹H NMR: The proton NMR spectrum provides key information on the chemical environment of the hydrogen atoms. For the (E)-isomer, characteristic signals include a singlet for the methyl protons (C6), multiplets for the methylene protons (C4), and distinct doublets for the vinylic protons at C2 and C3. The coupling constants between the C2 and C3 protons are indicative of the trans configuration. A broad singlet corresponding to the carboxylic acid proton is also observed.[1]
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¹³C NMR: The carbon spectrum will show distinct peaks for the six carbon atoms, including the carbonyl carbons of the ketone (C5) and the carboxylic acid (C1), the sp² hybridized carbons of the double bond (C2 and C3), the methylene carbon (C4), and the methyl carbon (C6).[1]
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Infrared (IR) Spectroscopy: IR analysis reveals characteristic stretching frequencies for the different functional groups. Key absorptions include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the ketone, another C=O stretch for the carboxylic acid, and a C=C stretch for the alkene.[6]
Reactivity and Mechanistic Insights
The reactivity of 5-oxohex-2-enoic acid is governed by its trifunctional nature. The molecule possesses three primary electrophilic centers susceptible to nucleophilic attack: the carboxylic acid carbon (C1), the ketone carbon (C5), and, notably, the β-carbon of the α,β-unsaturated system (C3).[1]
The conjugation of the double bond with the carboxylic acid carbonyl group makes the molecule an excellent Michael acceptor.[1] This allows for 1,4-conjugate addition reactions, where nucleophiles preferentially attack the C3 position, leading to the formation of a variety of functionalized derivatives. This reactivity is fundamental to its application as a building block in organic synthesis.[1]
Caption: Reactivity map of 5-oxohex-2-enoic acid.
Synthetic Methodologies
The synthesis of 5-oxohex-2-enoic acid and its analogs often involves classic carbon-carbon bond-forming reactions. A highly effective and direct strategy is the aldol condensation between a methyl ketone and glyoxylic acid.[1] This method efficiently constructs the desired α,β-unsaturated carboxylic acid framework.[1] Modern techniques, such as microwave-assisted synthesis, have been shown to significantly reduce reaction times for related compounds by allowing for precise temperature control and preventing the degradation of thermally sensitive products.[1]
Representative Protocol: Aldol Condensation Synthesis
This protocol is a generalized procedure based on established methodologies for synthesizing α,β-unsaturated keto acids.[1]
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetone (1.5 eq) and glyoxylic acid (1.0 eq) in a suitable solvent such as acetic acid.
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Catalyst Addition: Add a catalytic amount of an acid promoter, like p-toluenesulfonic acid (TsOH), to the mixture.[1] The acid facilitates enol formation, which is the key step for the nucleophilic attack on glyoxylic acid.[1]
-
Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove unreacted glyoxylic acid and catalyst.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-oxohex-2-enoic acid.
Caption: General workflow for the synthesis of 5-oxohex-2-enoic acid.
Applications in Research and Drug Development
5-Oxohex-2-enoic acid is primarily valued as a versatile building block for synthesizing more complex molecules with potential therapeutic applications.[1][7] Its derivatives have been investigated for a range of biological activities.
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Anti-inflammatory Agents: Analogs of 5-oxohex-2-enoic acid have demonstrated potential as anti-inflammatory agents.[1] For example, the derivative 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid (AOPHA) has been identified as an inhibitor of peptidylglycine alpha-monooxygenase (PAM), an enzyme involved in the biosynthesis of inflammatory neuropeptides.[1]
-
Anxiolytic and Anticonvulsant Activity: A novel chalcone derivative synthesized using 5-oxohex-2-enoic acid as a key precursor was evaluated for its potential anxiolytic and anticonvulsant properties in biological studies.[1]
-
Antithrombotic Agents: Other related hexenoic acid derivatives have been designed and synthesized as dual-action antithrombotic agents, functioning as both thromboxane A2 receptor antagonists and synthetase inhibitors.[9]
The utility of 5-oxohex-2-enoic acid in drug discovery lies in its capacity to serve as a scaffold that can be readily modified to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Safety and Handling
While a specific safety data sheet (SDS) for 5-oxohex-2-enoic acid is not widely available, data for the related compound 5-hexenoic acid classifies it as a corrosive liquid that causes severe skin burns and eye damage. Therefore, it is prudent to handle 5-oxohex-2-enoic acid with similar precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is often 2-8°C to maintain integrity.[1]
Conclusion
5-Oxohex-2-enoic acid is a compound of considerable synthetic value. Its rich chemistry, stemming from the interplay of its three functional groups, provides a robust platform for the generation of molecular diversity. While the biological activity of the parent compound is not extensively documented, its role as a key intermediate in the synthesis of pharmacologically relevant molecules is well-established. For researchers in medicinal chemistry and drug development, 5-oxohex-2-enoic acid represents a valuable tool for accessing novel chemical matter with therapeutic potential.
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